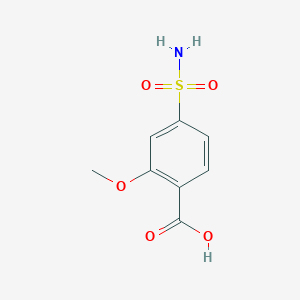

4-(Aminosulfonyl)-2-methoxybenzoic acid

Descripción general

Descripción

4-(Aminosulfonyl)-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as aminosalicylic acid are known to target mycobacterium tuberculosis

Mode of Action

It’s worth noting that aminosalicylic acid, a compound with a similar structure, inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This effectively inhibits the synthesis of folic acid, which is crucial for bacterial growth and multiplication .

Biochemical Pathways

Compounds with similar structures, such as aminosalicylic acid, are known to inhibit folic acid synthesis . This suggests that 4-(Aminosulfonyl)-2-methoxybenzoic acid may also interfere with similar biochemical pathways.

Result of Action

Similar compounds such as aminosalicylic acid are known to have bacteriostatic effects against mycobacterium tuberculosis . This suggests that this compound may have similar effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

4-(Aminosulfonyl)-2-methoxybenzoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction can inhibit the enzyme’s activity, affecting various physiological processes. Additionally, this compound can bind to other biomolecules, altering their structure and function, which can have significant biochemical implications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mTORC1 pathway, which is crucial for cell growth and metabolism . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been observed to inhibit the activity of carbonic anhydrase by binding to its active site . This inhibition can lead to changes in the enzyme’s activity, affecting various physiological processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can also result in alterations in cellular function, such as changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular behavior and function. For instance, high doses of this compound have been shown to cause toxic effects in animal models, such as liver and kidney damage . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a specific biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can lead to changes in the levels of metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by amino acid transporters, such as the sodium-coupled neutral amino acid transporter (SNAT) family . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization can be influenced by targeting signals and post-translational modifications, directing this compound to specific organelles. The subcellular localization of this compound can also affect its interactions with other biomolecules, influencing its overall biochemical activity.

Actividad Biológica

4-(Aminosulfonyl)-2-methoxybenzoic acid, also known by its CAS number 4816-28-8, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and an aminosulfonyl moiety attached to a benzoic acid framework. Its structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit lipoxygenase (LOX) enzymes, particularly 12-LOX, which plays a role in inflammatory processes and cancer progression. Inhibition of LOX can lead to reduced production of inflammatory mediators such as leukotrienes .

- Cytokine Modulation : Research indicates that this compound can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-17. This suggests a potential role in treating autoimmune disorders .

- Platelet Function : Studies have demonstrated that it can inhibit platelet aggregation induced by PAR-4, indicating potential applications in managing thrombotic conditions .

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Lipoxygenases : A study focused on the structure-activity relationship (SAR) of various benzenesulfonamide derivatives, including this compound, revealed that modifications to the sulfonamide group significantly influenced LOX inhibition potency. The most potent derivatives exhibited selectivity over other lipoxygenases and cyclooxygenases, highlighting their therapeutic potential in inflammatory diseases .

- Cytokine Inhibition in Autoimmune Models : In vitro assays demonstrated that this compound effectively reduced IL-15 dependent PBMC proliferation. This finding supports the hypothesis that targeting IL-15 signaling could be beneficial in treating autoimmune conditions such as rheumatoid arthritis .

- Antithrombotic Potential : The compound's ability to inhibit platelet aggregation was assessed using human platelet-rich plasma. Results indicated significant inhibition of aggregation induced by thrombin, suggesting its potential use as an antithrombotic agent .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-(Aminosulfonyl)-2-methoxybenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting inflammation and pain relief. Its role in drug development includes:

- Anti-inflammatory Drugs : The compound is involved in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs), which are essential for treating conditions like arthritis and other inflammatory disorders.

- Analgesics : It is utilized in the development of pain-relieving medications, enhancing their efficacy and safety profiles.

Biochemical Research

In biochemical research, this compound is significant for:

- Enzyme Inhibition Studies : It aids in understanding enzyme mechanisms and interactions, contributing to the design of enzyme inhibitors that can serve as therapeutic agents.

- Protein Interaction Studies : Researchers utilize it to investigate protein-ligand interactions, which is vital for drug discovery and development.

Analytical Chemistry

This compound is employed as a reagent in various analytical techniques:

- Chromatography : It facilitates the separation and analysis of complex mixtures, making it invaluable in laboratories for quality control and research applications.

- Spectroscopy : The compound's spectral properties are harnessed in analytical methods to identify and quantify substances in different matrices.

Cosmetic Industry

The compound finds applications in cosmetic formulations due to its beneficial properties:

- Skin Soothing Agents : Its incorporation into skincare products helps soothe sensitive skin, making it popular in formulations aimed at reducing irritation and redness.

- Stabilizers : It acts as a stabilizing agent in various cosmetic products, enhancing their shelf life and effectiveness.

Material Science

In material science, this compound is explored for:

- Polymer Development : Researchers investigate its potential in creating polymers with enhanced properties, such as improved thermal stability and mechanical strength.

- Nanocomposites : The compound's unique chemical structure allows for the development of nanocomposites with applications in electronics and packaging.

Table 1: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical | Synthesis of anti-inflammatory drugs and analgesics |

| Biochemical Research | Enzyme inhibition and protein interaction studies |

| Analytical Chemistry | Reagent in chromatography and spectroscopy |

| Cosmetic Industry | Skin soothing agents and stabilizers |

| Material Science | Polymer development and nanocomposites |

Table 2: Case Studies

Propiedades

IUPAC Name |

2-methoxy-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-7-4-5(15(9,12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDXOGPIGCMWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.